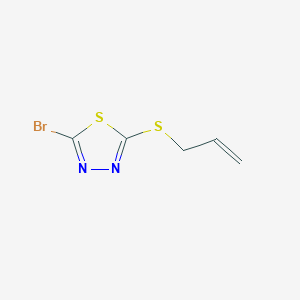

2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities.

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

The study on zinc phthalocyanine derivatives substituted with thiadiazole groups highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. Their remarkable efficacy in generating singlet oxygen upon light activation suggests their potential use in targeting cancer cells through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Thiadiazole derivatives have been evaluated for their performance as corrosion inhibitors, particularly for protecting iron surfaces. Quantum chemical parameters and molecular dynamics simulations have shown that certain thiadiazole compounds effectively prevent corrosion of iron, making them valuable in extending the life of metal structures and components (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

Research into thiadiazole derivatives has demonstrated their efficacy in antimicrobial and antifungal applications. For instance, sulfonamide and trifluoromethyl substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Gadad, Noolvi, & Karpoormath, 2004). Furthermore, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Belavagi et al., 2015).

Anticancer Agents

The synthesis and evaluation of thiadiazole derivatives have been directed toward anticancer applications. A notable example is the synthesis of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, some of which demonstrated selectivity towards leukemic cancer cell lines in screenings conducted by the National Cancer Institute (NCI), USA (Noolvi et al., 2011).

Mécanisme D'action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities .

Mode of Action

It’s worth noting that related 1,3,4-thiadiazole derivatives have been found to interact with microbial cells, potentially disrupting their growth and proliferation .

Biochemical Pathways

Similar compounds have been reported to interfere with the normal functioning of microbial cells, leading to their death .

Result of Action

Related compounds have been reported to exhibit antimicrobial activities, suggesting that they may lead to the death of microbial cells .

Propriétés

IUPAC Name |

2-bromo-5-prop-2-enylsulfanyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGPXSWFJKMTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)

![N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2696496.png)

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)

![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)

![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)